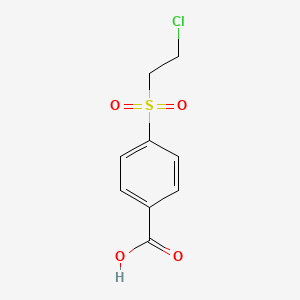
4-(2-Chloroethanesulfonyl)benzoic acid
Cat. No. B8616557
M. Wt: 248.68 g/mol
InChI Key: RJYLWBRPROPHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06353017B1
Procedure details


4-(2-Chloroethylsulfanyl)-benzoic acid (18.4 mmol) is suspended in methylene chloride (60 ml) and cooled to −10C. m-Chloroperbenzoic acid (38.6 mmol) are added dropwise in methylene chloride (60 ml) and the mixture is stirred for e hours at −10° C. The mixture is diluted methylene chloride (100 ml) and a 5% solution of sodium thiosulfate in water is added and the mixture vigorously stirred. The mixture is extracted, washed with water and and dried over sodium sulfate and evaporated. The crude product is recrystallized from ethylacetate and the solid filtered of and dried (vacuum). 2.19 g of a pale powder with mp. 142-144° C., Rf=0.37 (CH2Cl2/MeOH=9:1) is obtained.
Name
4-(2-Chloroethylsulfanyl)-benzoic acid
Quantity
18.4 mmol
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3]SC1C=CC(C(O)=O)=CC=1.Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([O:23]O)=[O:22])[CH:16]=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+]>C(Cl)Cl.O>[Cl:1][CH2:2][CH2:3][S:25]([C:20]1[CH:19]=[CH:18][C:17]([C:21]([OH:23])=[O:22])=[CH:16][CH:15]=1)(=[O:29])=[O:27] |f:2.3.4|
|
Inputs


Step One
|
Name
|
4-(2-Chloroethylsulfanyl)-benzoic acid
|
|
Quantity
|
18.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCSC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
38.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for e hours at −10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −10C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture vigorously stirred
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is recrystallized from ethylacetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid filtered of and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (vacuum)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCS(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.19 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
